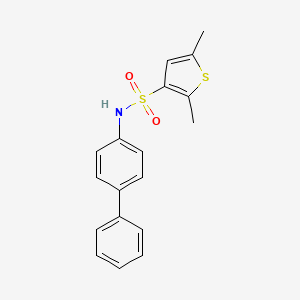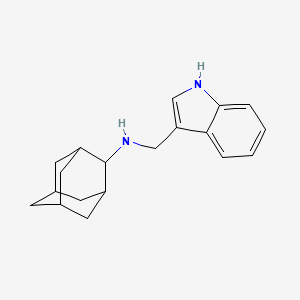
N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide is a sulfonamide compound, a class known for its diverse applications in chemistry and pharmacology. These compounds often feature in the synthesis of ligands for metal complexes and exhibit biological activities.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves reactions with various aryl boronic acids and esters under suitable temperature conditions. For example, the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction has been detailed (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using techniques like FTIR, NMR, and X-ray diffraction. For instance, the structure of similar sulfonamide compounds has been analyzed through single crystal X-ray diffraction and DFT calculations (Sarojini et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds can participate in various chemical reactions, forming metal complexes with transition metals like cobalt(II), copper(II), nickel(II), and zinc(II). These reactions often lead to compounds with moderate to significant antibacterial activity and good antifungal activity (Chohan & Shad, 2011).
Physical Properties Analysis
Physical properties like magnetic susceptibility and conductivity are crucial in determining the nature of bonding and structure of sulfonamide compounds. Analytical data like IR, 1H and 13C NMR, and mass spectrometry provide insights into the physical characteristics of these compounds (Chohan et al., 2009).
Chemical Properties Analysis
The chemical properties of sulfonamides can be explored through NBO and HOMO-LUMO analysis using DFT study. This analysis helps understand the stability of the molecule, charge transfer, and electronic properties (Sarojini et al., 2012).
Wissenschaftliche Forschungsanwendungen
Endothelin Receptor Antagonism
N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide derivatives have been explored as potent endothelin-A (ET(A)) receptor antagonists. These compounds exhibit remarkable improvements in potency and metabolic stability. For instance, the compound BMS-193884 was developed as a clinical candidate for studies in congestive heart failure due to its optimum pharmacological profile (Murugesan et al., 2000).
Drug Binding Sites on Serum Albumin
These compounds function as specific markers for binding sites for anionic drugs on human serum albumin (HSA). Research has shown that these sulfonamides can bind to specific sites on HSA, which is crucial in understanding drug interactions and pharmacokinetics (Sudlow et al., 1976).
Antibacterial and Antifungal Activity
Sulfonamide-derived compounds, including N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide, have been studied for their antibacterial and antifungal properties. Transition metal complexes of these sulfonamides show moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011).
Enzyme Inhibition and Cancer Research
Research has been conducted on benzensulfonamide derivatives as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. These compounds have shown potential as candidates for novel inhibitors with low cytotoxicity, which is significant in cancer research (Ozmen Ozgun et al., 2019).
Polymorphism in Aromatic Sulfonamides
Studies on the polymorphism of aromatic sulfonamides, including N-biphenyl derivatives, reveal the effect of structural modifications on their physical properties. Such studies are vital for understanding the molecular behavior and potential applications of these compounds in various fields (Terada et al., 2012).
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(4-phenylphenyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-13-12-18(14(2)22-13)23(20,21)19-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNJHSGBOXMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)
![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)
![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)
![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)
![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)